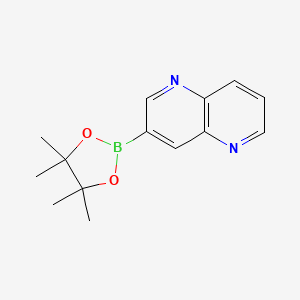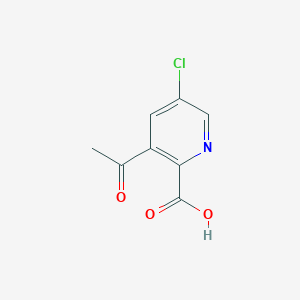
Dimethyl 3-bromopyridine-2,4-dicarboxylate
Übersicht
Beschreibung
Dimethyl 3-bromopyridine-2,4-dicarboxylate (DMBPD) is an organic chemical compound composed of two methyl groups, one bromine, one pyridine, and two carboxylate groups. It is a colorless, crystalline solid with a melting point of 50-51°C. DMBPD is a versatile compound and is used in various scientific research applications, including in drug design, biochemical studies, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazolinones
Dimethyl 3-bromopyridine-2,4-dicarboxylate can be utilized in the synthesis of imidazolinones, which are a class of compounds with various biological activities. The bromination of pyridine derivatives is a key step in this process, and the compound could serve as a precursor in such reactions .
Inhibition of Histone Demethylases
This compound has been identified as a potential inhibitor of the JMJD2 subfamily of histone demethylases. These enzymes are involved in epigenetic regulation, and their inhibition can have therapeutic implications in cancer and other diseases .
Raman Spectroscopy Analysis
The compound’s derivatives have been studied using Raman spectroscopy to understand the mechanism underlying their synthesis. This technique could be applied to Dimethyl 3-bromopyridine-2,4-dicarboxylate to gain insights into its reaction kinetics and pathways .
Wirkmechanismus
Target of Action
It’s known that bromination reactions, such as the one involving this compound, are key steps in the synthesis of various organic compounds .
Mode of Action
Dimethyl 3-bromopyridine-2,4-dicarboxylate undergoes a bromination reaction, which is a type of halogenation reaction. In this process, a bromine atom is introduced into the molecule, increasing its polarity and activating the C–H bond of the alkane to obtain the halogen-substituted target product . The bromination reaction of this compound is initiated by free radicals .
Biochemical Pathways
The bromination reaction it undergoes is a key step in the synthesis of imidazolinones , which are involved in various biochemical processes.
Result of Action
The bromination of Dimethyl 3-bromopyridine-2,4-dicarboxylate results in a halogen-substituted product . This product has increased polarity and activated C–H bonds, which can be further used in the synthesis of other organic compounds .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Dimethyl 3-bromopyridine-2,4-dicarboxylate. Factors such as temperature, pH, and the presence of other substances can affect the rate and outcome of the bromination reaction .
Eigenschaften
IUPAC Name |
dimethyl 3-bromopyridine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-4-11-7(6(5)10)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZJWNHJISTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-bromopyridine-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)
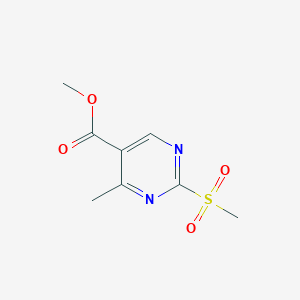

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline](/img/structure/B1392765.png)
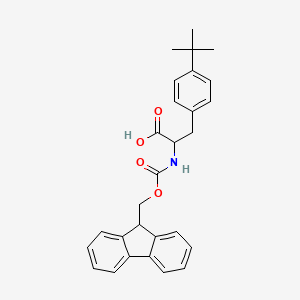

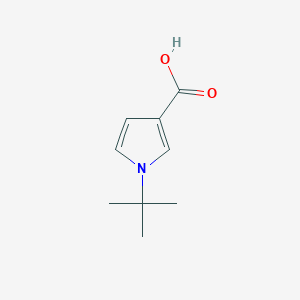
![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B1392773.png)
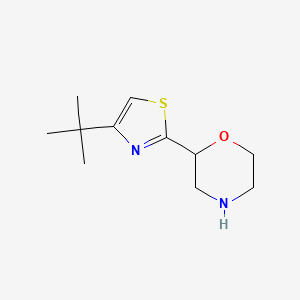
![5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392778.png)
